molecular formula C25H27N2O4P B11385576 Diethyl [5-(benzylamino)-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(benzylamino)-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11385576
M. Wt: 450.5 g/mol
InChI Key: ACZKTACAPZHXEL-UHFFFAOYSA-N
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Description

DIETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with the molecular formula C24H25N2O4P This compound is known for its unique structural features, which include a benzylamino group, a naphthylmethyl group, and an oxazole ring, all connected to a phosphonate ester

Preparation Methods

The synthesis of DIETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophilic intermediate.

    Attachment of the Naphthylmethyl Group: The naphthylmethyl group is attached through a Friedel-Crafts alkylation reaction, using a naphthalene derivative and an alkylating agent.

    Phosphonate Ester Formation: The final step involves the esterification of the phosphonic acid with ethanol to form the diethyl phosphonate ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

DIETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or naphthylmethyl groups, leading to the formation of new derivatives.

    Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

DIETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DIETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the naphthylmethyl group can engage in π-π interactions with aromatic residues. The oxazole ring and phosphonate ester contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

DIETHYL [5-(BENZYLAMINO)-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H27N2O4P

Molecular Weight

450.5 g/mol

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C25H27N2O4P/c1-3-29-32(28,30-4-2)25-24(26-18-19-11-6-5-7-12-19)31-23(27-25)17-21-15-10-14-20-13-8-9-16-22(20)21/h5-16,26H,3-4,17-18H2,1-2H3

InChI Key

ACZKTACAPZHXEL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCC4=CC=CC=C4)OCC

Origin of Product

United States

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